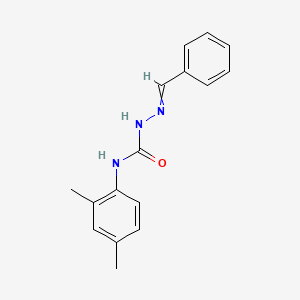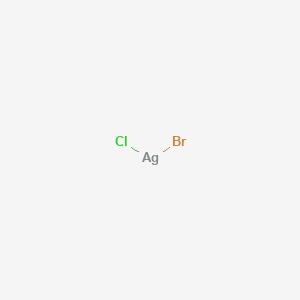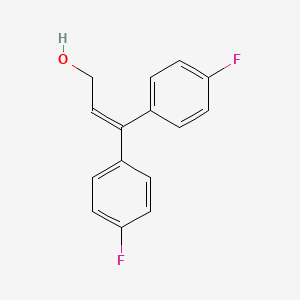![molecular formula C21H28N4O4S B15166920 N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide CAS No. 298227-25-5](/img/structure/B15166920.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide is a synthetic compound of significant interest in scientific research. It is structured with a combination of benzyl, carbonyl, leucyl, methyl, thiazolyl, and alaninamide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with L-leucine, N-methyl L-alanine, and a benzyloxycarbonyl chloride.
Coupling Reactions: : The leucyl and alaninamide components are coupled using common peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane.
Thiazole Formation: : Introducing the thiazol-5-yl group involves a cyclization reaction where necessary thiol and halo-ketone compounds are reacted under controlled temperature conditions.
Industrial Production Methods
Industrial scale synthesis might leverage continuous flow reactors to manage the various intermediate steps efficiently, ensuring high yield and purity. Solvent recycling and automation in adding reagents can optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation-reduction reactions, primarily focused on the thiazole ring and benzyl groups.
Substitution Reactions: : The benzyloxycarbonyl group and thiazole ring may participate in nucleophilic substitution reactions under suitable conditions.
Hydrolysis: : Acidic or basic hydrolysis can cleave the benzyloxycarbonyl protective group to yield free amino functions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide (H2O2) or permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl functionalities.
Substitution: : Use of nucleophiles such as alkoxides or halides in polar aprotic solvents.
Hydrolysis: : Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Major Products Formed
Deprotected amino derivatives from hydrolysis.
Oxidized thiazole products.
Reduced forms with altered carbonyl or benzyloxy components.
Aplicaciones Científicas De Investigación
The compound has wide applications, including:
Chemistry: : Studying its reaction pathways provides insights into peptide coupling and protective group strategies.
Biology: : Serving as a model compound to understand peptide bond formation and stability.
Medicine: : Its derivatives might act as potential pharmaceuticals, particularly in designing enzyme inhibitors or receptor modulators.
Industry: : Utilized in the synthesis of complex molecules for various applications.
Mecanismo De Acción
The Mechanism by Which the Compound Exerts Its Effects
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide operates by interacting with specific molecular targets within biological systems.
Molecular Targets and Pathways Involved
Protease Inhibition: : It might act by binding to the active site of proteases, thereby inhibiting their activity.
Receptor Modulation: : The thiazole ring can interact with receptors affecting signal transduction pathways.
Comparación Con Compuestos Similares
Highlighting Uniqueness
Compared to other peptide analogs, this compound's uniqueness lies in its benzyloxycarbonyl and thiazolyl groups which impart specific physicochemical properties.
List of Similar Compounds
N-Benzyloxycarbonyl-L-leucyl-alaninamide: : Lacking the thiazole ring.
N-Methyl-3-thiazolyl-L-alaninamide: : Missing the benzyloxycarbonyl protective group.
Benzyloxycarbonyl-Leucyl-Leucyl-alaninamide: : Featuring another leucine residue instead of the thiazole substitution.
Propiedades
Número CAS |
298227-25-5 |
|---|---|
Fórmula molecular |
C21H28N4O4S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-(1,3-thiazol-5-yl)propan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H28N4O4S/c1-14(2)9-17(25-21(28)29-12-15-7-5-4-6-8-15)20(27)24-18(19(26)22-3)10-16-11-23-13-30-16/h4-8,11,13-14,17-18H,9-10,12H2,1-3H3,(H,22,26)(H,24,27)(H,25,28)/t17-,18-/m0/s1 |
Clave InChI |
CCQBQWQVCCUJDO-ROUUACIJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


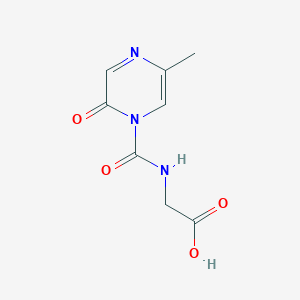
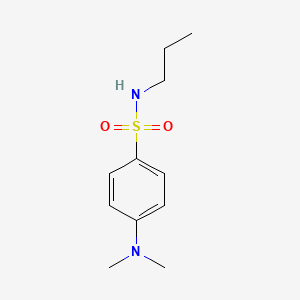
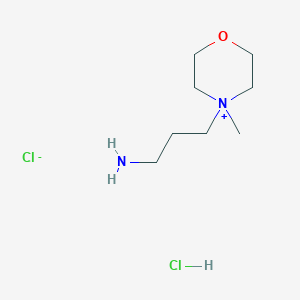
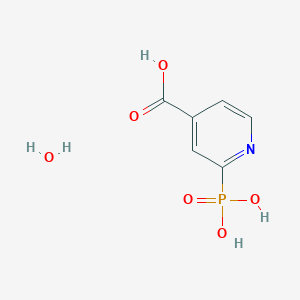
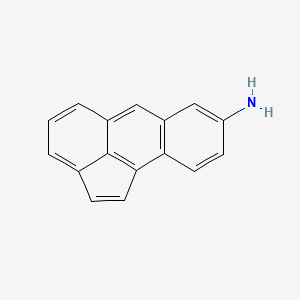
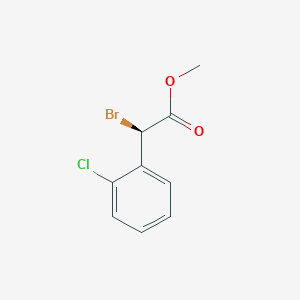
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
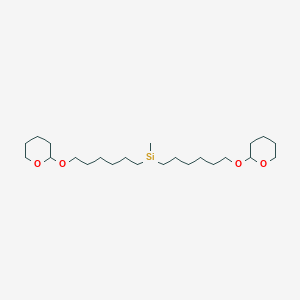
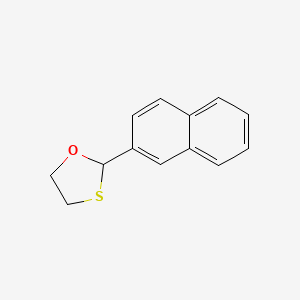
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
